2-Hydroxy-3,3-diphenylpropanoic acid
Overview
Description
2-Hydroxy-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of propanoic acid, featuring two phenyl groups and a hydroxyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,3-diphenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,3-diphenyl-2-propanone. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3,3-diphenylpropanoic acid.
Reduction: The compound can be reduced to form 2,3-diphenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,3-Diphenylpropanoic acid.
Reduction: 2,3-Diphenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropanoic acid: Lacks the hydroxyl group present in 2-hydroxy-3,3-diphenylpropanoic acid.
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid: Contains a methoxy group in addition to the hydroxyl group.
3-Hydroxy-3,3-diphenylpropanoic acid: Similar structure but with the hydroxyl group on a different carbon atom.
Uniqueness
This compound is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXMPCAPHDKJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596420 | |
Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41858-47-3 | |
Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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